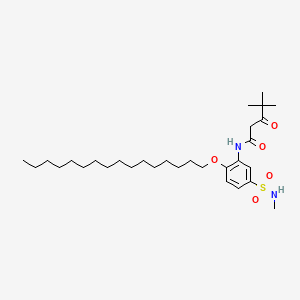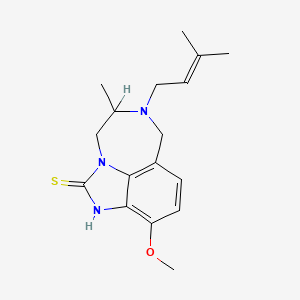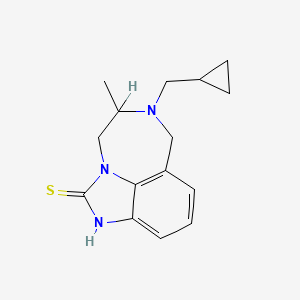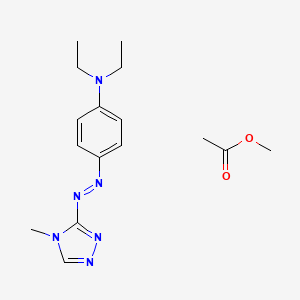
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol is a complex organic compound that features both diphenylamino and quinolinyloxy functional groups
Vorbereitungsmethoden
The synthesis of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur, where the quinolinyloxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of materials with specific properties, such as fluorescent dyes or organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The diphenylamino and quinolinyloxy groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can be compared with other similar compounds, such as:
1-Piperidineethanol, alpha-((8-quinolinyloxy)methyl): This compound also features a quinolinyloxy group but has different functional groups that may lead to distinct properties and applications.
Tris(8-hydroxyquinolinato)aluminum: Known for its use in organic light-emitting diodes (OLEDs), this compound shares the quinolinyloxy moiety but has a different overall structure and application.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
85239-28-7 |
|---|---|
Molekularformel |
C24H22N2O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(N-phenylanilino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H22N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-16,22,27H,17-18H2 |
InChI-Schlüssel |
DWJVQCGHBOADCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



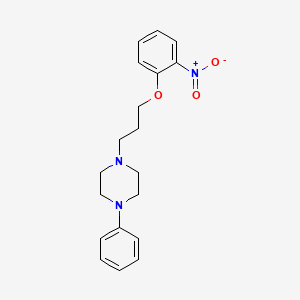

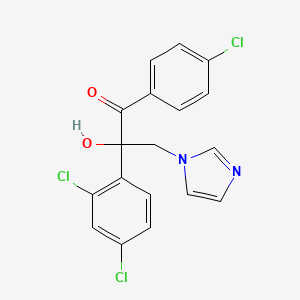
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
